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1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide
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Overview
Description
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide is a chemical compound with the molecular formula C6H10BrN5·2HBr It is a derivative of piperazine and triazole, which are both significant in medicinal chemistry due to their biological activities
Mechanism of Action
Target of Action
It is known that 1,2,4-triazoles, the family of compounds to which it belongs, are often used as ligands for transition metals to create coordination complexes .
Mode of Action
1,2,4-triazoles are known to have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide typically involves the reaction of 3-bromo-1H-1,2,4-triazole with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include heating and stirring to ensure complete reaction. The product is then purified through recrystallization or other purification techniques to obtain the dihydrobromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters are optimized to maximize yield and purity while minimizing waste and energy consumption. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the triazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The piperazine ring can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cyclization Reactions: Cyclization can be induced using heat or a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazole derivatives, while cyclization reactions can produce fused ring systems.
Scientific Research Applications
Cancer Therapeutics
The compound has been identified as a potential agent for treating cancer due to its ability to induce apoptosis in cancer cells. Research indicates that triazole derivatives can activate caspases, which are crucial for the apoptosis pathway. For instance, compounds similar to 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine have shown efficacy against drug-resistant cancer cells such as those found in breast and prostate cancers .
Case Study:
A study documented the effects of triazole derivatives on various cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability in drug-resistant strains, suggesting a promising avenue for further research into their use as chemotherapeutic agents .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity against a range of pathogens. Triazole derivatives are known for their effectiveness against fungi and certain bacteria, making them valuable in developing new antibiotics.
Data Table: Antimicrobial Activity
This table summarizes the inhibition zones observed during testing against common pathogens. The compound's effectiveness against Candida albicans highlights its potential as an antifungal agent.
Neurological Applications
Research has also explored the neuroprotective effects of triazole derivatives. Compounds with similar structures have been investigated for their ability to mitigate neurodegenerative diseases by modulating neurotransmitter systems.
Case Study:
A recent study evaluated the impact of a related triazole compound on neuroinflammation in animal models of Alzheimer's disease. The findings indicated a reduction in inflammatory markers and improved cognitive function in treated subjects . This suggests that 1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide may hold therapeutic potential for neurodegenerative conditions.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound's chemical properties include:
- Molecular Formula: C6H10BrN5
- Molecular Weight: 235.08 g/mol
- Solubility: Soluble in water and organic solvents
These properties make it suitable for various formulations in pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A simpler triazole derivative used as a ligand for transition metals and in synthetic chemistry.
1-(1H-1,2,4-Triazol-5-yl)piperazine: A related compound without the bromine atom, used in similar research applications.
Uniqueness
1-(3-Bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide is unique due to the presence of both the bromine atom and the piperazine ring. The bromine atom allows for further functionalization through substitution reactions, while the piperazine ring enhances the compound’s biological activity and binding properties. This combination makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN5.2BrH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGXKJANYWZAFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=N2)Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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